molecular formula C16H17ClN2O4 B2541218 methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate CAS No. 890596-87-9

methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate

Cat. No.: B2541218
CAS No.: 890596-87-9
M. Wt: 336.77
InChI Key: DIUPSPQWTUZTEA-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate is a useful research compound. Its molecular formula is C16H17ClN2O4 and its molecular weight is 336.77. The purity is usually 95%.
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Scientific Research Applications

Stereochemical Studies

Stereochemistry plays a crucial role in the reactivity and biological activity of chemical compounds. Research on related keto esters, such as methyl 4-methyl-5-oxo-hexanoate, indicates that stereochemical outcomes can vary significantly depending on solvent and reactants used in Grignard reactions. Such findings can inform the synthesis and application of compounds like methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate, especially in designing stereoselective syntheses or understanding their reactivity in biological systems (Colantoni et al., 1978).

Heterocyclic Chemistry

Compounds with heterocyclic structures, such as pyrazoles, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis and transformations of related compounds demonstrate their versatility as synthons for preparing polysubstituted heterocyclic systems, which could include applications in drug discovery and materials science (Pizzioli et al., 1998).

Liquid Crystalline Materials

Research on 1,3,4-oxadiazole derivatives has shown that such compounds can exhibit mesomorphic behavior and photoluminescent properties, making them suitable for applications in advanced materials, such as liquid crystals and optoelectronic devices. By extension, this compound could potentially be explored for similar applications, given its structural similarities (Han et al., 2010).

Coordination Chemistry

The coordination behavior of pyrazole derivatives with metal ions is a field of considerable interest, particularly in the development of metal-organic frameworks (MOFs), catalysts, and materials with novel optical or magnetic properties. Studies on similar pyrazole derivatives highlight their potential as ligands in coordination complexes, which could have implications for catalysis and materials science (Sobiesiak et al., 2010).

Antioxidant and Pharmacological Properties

Pyrazole derivatives have been explored for their pharmacological activities, including antioxidant properties. Research into the antioxidant susceptibilities of related compounds, as well as their structure-activity relationships, could provide insights into the potential pharmacological applications of this compound in developing new therapeutics (Naveen et al., 2021).

Properties

IUPAC Name

methyl 4-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoyloxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-10-15(17)11(2)19(18-10)9-8-14(20)23-13-6-4-12(5-7-13)16(21)22-3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUPSPQWTUZTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)OC2=CC=C(C=C2)C(=O)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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